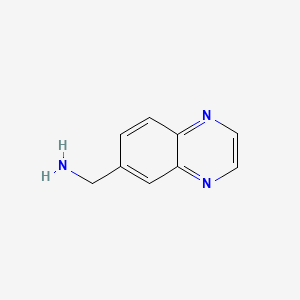

Quinoxalin-6-ylmethanamine

Description

Significance of the Quinoxaline (B1680401) Scaffold in Contemporary Chemical and Biomedical Research

The quinoxaline scaffold is a cornerstone in modern chemical and biomedical research, with its derivatives showing a broad spectrum of biological activities and applications. These compounds are integral to the development of new therapeutic agents and advanced materials. researchgate.netnih.gov

Privileged Scaffold Status in Medicinal Chemistry

In the realm of medicinal chemistry, the quinoxaline core is recognized as a "privileged scaffold." This term is reserved for molecular frameworks that can bind to a variety of biological targets with high affinity, leading to a diverse range of pharmacological activities. benthamdirect.comresearchgate.net Quinoxaline derivatives have demonstrated a wide array of therapeutic potentials, including:

Anticancer and Antitumor Activity: Numerous studies have highlighted the efficacy of quinoxaline derivatives against various cancer cell lines. researchgate.net Some compounds have been shown to inhibit cancer cell proliferation and metastasis. researchgate.net

Antimicrobial and Antiviral Properties: The quinoxaline moiety is a key component in several antibiotics and has been investigated for its activity against bacteria, fungi, and viruses. wisdomlib.orgnih.govrsc.org This includes potential applications against respiratory pathogens. rsc.orgnih.gov

Anti-inflammatory Effects: Certain quinoxaline derivatives have exhibited significant anti-inflammatory properties, making them candidates for new anti-inflammatory drugs. researchgate.netontosight.ai

Neuroprotective Potential: Research has explored the role of quinoxaline derivatives in the context of neurodegenerative diseases. ontosight.ai For instance, Quinoxalin-6-ylmethanamine has been studied for its potential as a monoamine oxidase B (MAO-B) inhibitor, which is relevant in conditions like Parkinson's disease.

The broad biological activity of quinoxalines stems from their ability to interact with various enzymes, receptors, and even nucleic acids. nih.gov

Applications in Advanced Chemical Systems

Beyond medicine, the unique electronic properties of the quinoxaline scaffold have led to its use in the development of advanced materials. rsc.org These applications include:

Organic Electronics: Quinoxaline derivatives are utilized as electron-transporting materials in devices like organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). beilstein-journals.orgqmul.ac.ukresearchgate.net

Dyes and Fluorescent Materials: The aromatic nature of the quinoxaline ring system makes it a suitable chromophore for creating dyes and fluorescent materials. nih.govrsc.org

Covalent Organic Frameworks (COFs): Recently, quinoxaline-based COFs have been synthesized, offering new possibilities for creating highly ordered, porous materials for applications such as selective separations. acs.org

Structural Classification of this compound

This compound is structurally defined by a quinoxaline heterocyclic core with a primary amine functional group attached via a methylene (B1212753) bridge at the 6-position of the benzene (B151609) ring. fluorochem.co.uk

| Property | Value |

| IUPAC Name | (Quinoxalin-6-yl)methanamine |

| CAS Number | 872047-67-1 |

| Molecular Formula | C₉H₉N₃ |

| Molecular Weight | 159.19 g/mol |

| InChI Key | LNYPHLYYOBNSPF-UHFFFAOYSA-N |

The presence of the methanamine group is significant as it can enhance the molecule's solubility and its ability to form hydrogen bonds, which influences its interactions with biological targets. The hydrochloride salt form of this compound, this compound hydrochloride (CAS No. 1276056-88-2), is often used in research due to its improved aqueous solubility. fluorochem.co.uk

Research Trajectories and Future Perspectives for this compound and its Derivatives

The future of research on this compound and its derivatives is promising, with several key trajectories emerging. The versatility of the quinoxaline scaffold allows for extensive structural modifications to fine-tune its properties for specific applications. researchgate.net

Current and future research efforts are likely to focus on:

Synthesis of Novel Derivatives: The development of new synthetic methodologies to create a wider variety of quinoxaline derivatives with enhanced biological activity and selectivity is a continuous area of research. rsc.org This includes the synthesis of compounds with improved efficacy and reduced toxicity. researchgate.net

Elucidation of Mechanisms of Action: A deeper understanding of how these compounds interact with their biological targets at a molecular level is crucial for rational drug design.

Expansion into New Therapeutic Areas: While the anticancer and antimicrobial properties are well-documented, exploring the potential of quinoxaline derivatives in other areas, such as neurodegenerative and inflammatory diseases, remains a significant avenue for research. ontosight.ai

Advancements in Materials Science: Further exploration of quinoxaline-based materials for electronics and other advanced technologies is expected, driven by their tunable electronic properties. beilstein-journals.orgqmul.ac.uk

Structure

3D Structure

Properties

IUPAC Name |

quinoxalin-6-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYPHLYYOBNSPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649837 | |

| Record name | 1-(Quinoxalin-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872047-67-1 | |

| Record name | 1-(Quinoxalin-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity Profiles of Quinoxalin 6 Ylmethanamine Derivatives

Anticancer and Antiproliferative Potentials

Quinoxaline (B1680401) derivatives have demonstrated notable anticancer properties, with research highlighting their ability to inhibit the growth of various cancer cell lines. Modifications to the quinoxaline structure can enhance these antiproliferative effects.

Mechanisms of Action (e.g., Apoptosis Induction, Caspase Activation, PARP Cleavage)

The anticancer effects of quinoxalin-6-ylmethanamine derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. mdpi.com This process is crucial for removing damaged or potentially harmful cells and its deregulation is a hallmark of cancer. aging-us.com

Several studies have shown that these compounds can trigger apoptosis through various mechanisms:

Apoptosis Induction: Certain quinoxaline derivatives have been found to induce apoptosis in cancer cells, such as prostate cancer (PC-3) and colon cancer (HCT116) cell lines. nih.gov This is often accompanied by cell cycle arrest at different phases, preventing further proliferation. nih.govnih.gov

Caspase Activation: Caspases are a family of proteases that play a central role in executing apoptosis. aging-us.com Quinoxaline derivatives have been shown to upregulate the activity of key caspases, including caspase-3 and caspase-8, in cancer cells. nih.gov This activation leads to the breakdown of cellular components and ultimately, cell death. aging-us.com

PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a protein involved in DNA repair. Its cleavage by caspases is a hallmark of apoptosis. Some quinoxaline derivatives have been shown to induce PARP cleavage, indicating the activation of the apoptotic cascade.

One study demonstrated that a specific quinoxaline-based derivative, compound IV, significantly upregulated pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2 in PC-3 cells. nih.gov This shift in the balance of pro- and anti-apoptotic proteins leads to the induction of apoptosis. nih.gov Another derivative, compound 5, was found to induce apoptosis and increase autophagy in MDA-MB-436 breast cancer cells. nih.govresearchgate.net

Inhibition of Specific Oncogenic Pathways (e.g., PARP-1 Inhibition, Kinase Inhibition, Phosphatase Inhibition)

In addition to inducing apoptosis, this compound derivatives can also exert their anticancer effects by inhibiting specific pathways that are crucial for cancer cell survival and proliferation.

PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme that plays a key role in DNA repair. nih.govresearchgate.net Inhibiting PARP-1 can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death. nih.govresearchgate.net Several quinoxaline-based derivatives have been designed and synthesized as potent PARP-1 inhibitors. nih.govresearchgate.netnih.gov For example, compounds 8a and 5 were identified as highly promising PARP-1 suppressors, with IC50 values of 2.31 and 3.05 nM, respectively, which are more potent than the standard drug Olaparib. nih.govresearchgate.netnih.gov

Kinase Inhibition: Protein kinases are enzymes that regulate many cellular processes, and their dysregulation is often implicated in cancer. mdpi.comekb.eg Quinoxaline derivatives have been identified as inhibitors of various kinases, including:

Pim-1/2 Kinase: These kinases are overexpressed in many cancers and are involved in cell survival and proliferation. mdpi.com New quinoxaline derivatives have been developed as dual inhibitors of Pim-1 and Pim-2, showing potent activity at submicromolar concentrations. mdpi.com

TGF-β Type I Receptor Kinase (ALK5): Overexpression of TGF-β is linked to various diseases, including cancer. nih.govnih.gov A series of 3-substituted-4-(quinoxalin-6-yl) pyrazoles have been synthesized and evaluated as ALK5 inhibitors, with some compounds showing significant inhibitory activity. nih.govnih.gov

VEGFR-2: Vascular endothelial growth factor receptor-2 is a key player in angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov Some quinoxaline derivatives have been shown to inhibit VEGFR-2, thereby potentially cutting off the tumor's blood supply. nih.gov

Other Kinases: Quinoxalines have also been shown to be competitive inhibitors of other kinases like EGFR, PDGFR, and c-Met kinase. ekb.eg

Phosphatase Inhibition: Protein tyrosine phosphatases are enzymes that counteract the activity of protein kinases. The SHP2 phosphatase is a non-receptor protein tyrosine phosphatase that is involved in cell growth and differentiation signaling pathways. Pyrazolo[3,4-b]pyrazine derivatives have been investigated as inhibitors of SHP2. google.com

Antimicrobial Efficacy

Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial activity, making them promising candidates for the development of new anti-infective agents. scholarsresearchlibrary.comnih.govnih.gov

Antibacterial Spectrum

Numerous studies have highlighted the antibacterial potential of quinoxaline derivatives against a range of both Gram-positive and Gram-negative bacteria. scholarsresearchlibrary.comnih.gov

Some synthesized quinoxaline compounds have shown activity against Staphylococcus aureus. arcjournals.org

One study reported that a series of quinoxaline derivatives exhibited significant antibacterial activity, with compound 5k being particularly effective against Acidovorax citrulli. rsc.org

Other research has focused on synthesizing quinoxaline derivatives with ether linkages, which have then been converted into Schiff bases, to enhance their antimicrobial properties. nih.gov

Below is a table summarizing the antibacterial activity of selected quinoxaline derivatives:

Interactive Data Table: Antibacterial Activity of Quinoxaline Derivatives| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Compound 5k | Acidovorax citrulli | Good activity | rsc.org |

| Various Synthesized Compounds | Staphylococcus aureus ATCC 25923 | Zone of inhibition 12-18 mm | arcjournals.org |

| Thiazolyl derivative 6b | E. coli and P. aeruginosa | MIC of 1 μg/mL | mdpi.com |

| Pyrrolyl derivative 6c | S. aureus ATCC 25923 | Fourfold more potent than norfloxacin | mdpi.com |

| 4-pyridyl derivative 9c | S. aureus ATCC 29213, E. coli, and P. aeruginosa | Strong potency | mdpi.com |

Antifungal Activity

Quinoxaline derivatives have also been investigated for their efficacy against various fungal pathogens. scholarsresearchlibrary.comnih.gov

A series of newly synthesized quinoxaline derivatives were tested for their in vitro antifungal activity against plant pathogenic fungi, with compounds 5j and 5t showing potent activity against Rhizoctonia solani. rsc.org

Other studies have demonstrated the antifungal activity of quinoxaline derivatives against Aspergillus Niger and Candida albicans. scholarsresearchlibrary.com All synthesized compounds in one study showed activity against Candida albicans ATCC 10231. arcjournals.org

Interactive Data Table: Antifungal Activity of Quinoxaline Derivatives

| Compound | Fungal Strain | Activity (EC50) | Reference |

|---|---|---|---|

| Compound 5j | Rhizoctonia solani | 8.54 μg/mL | rsc.org |

| Compound 5t | Rhizoctonia solani | 12.01 μg/mL | rsc.org |

| Various Synthesized Compounds | Candida albicans ATCC 10231 | Zone of inhibition 13-18.5 mm | arcjournals.org |

Antiviral Properties (e.g., Anti-HIV, Anti-Herpes)

The antiviral potential of quinoxaline derivatives has been explored against a variety of viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV). nih.gov

Anti-HIV Activity: Certain quinoxaline derivatives have shown promise as anti-HIV agents. nih.gov One study reported that a phthalimide (B116566) derivative of indolo[2,3-b]quinoxaline inhibited the replication of HIV-2 in MT-4 cells. semanticscholar.org Molecular docking studies have suggested that some oxoquinoline-acylhydrazone derivatives may act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. scielo.brscielo.br

Anti-Herpes Activity: Indophenazine derivatives, which contain a quinoxaline core, have been shown to inhibit the replication of HSV-1. semanticscholar.org Research suggests that some of these compounds may inhibit viral DNA polymerase. scielo.brscielo.br

Interactive Data Table: Antiviral Activity of Quinoxaline Derivatives

| Compound/Derivative Type | Virus | Mechanism/Activity | Reference |

|---|---|---|---|

| Phthalimide derivative of indolo[2,3-b]quinoxaline | HIV-2 | Inhibited replication in MT-4 cells (EC50=11.60 µg/ml) | semanticscholar.org |

| Indophenazine derivatives (IP-2AMP and IP-SN) | HSV-1 and Vaccinia virus | Inhibited replication | semanticscholar.org |

| Oxoquinoline-acylhydrazone derivatives | HIV-1 and HSV-1 | Potential dual inhibitors, may act as NNRTIs for HIV-1 | scielo.brscielo.br |

| Quinoxaline derivatives | Coxsackievirus B5 (CBV5) | Significant antiviral activity (EC50 as low as 0.06 µM) |

Antitubercular Activity

Quinoxaline derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. sapub.orgsemanticscholar.org Studies have shown that the introduction of various substituents to the quinoxaline ring system can lead to potent activity against Mycobacterium tuberculosis. nih.govchemijournal.com

A series of novel 4-(3-(4-substituted piperazin-1-yl)-quinoxalin-2-yl)-naphthalen-1-ol analogues were synthesized and evaluated for their in vitro antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis. The compounds exhibited a wide range of minimum inhibitory concentrations (MICs), from 1.56 to 50 μg/mL. Notably, compounds 5h , 5n , and 5q demonstrated potent antitubercular activity with a MIC of 1.56 μg/mL, while compounds 5c , 5d , 5g , 5l , and 5o showed significant activity with a MIC of 3.125 μg/mL. nih.gov

In another study, new quinoxaline derivatives bearing azetidinone and thiazolidinone groups were synthesized. nih.gov These compounds were tested against Mycobacterium tuberculosis H37Rv, and derivatives with 2-chloro, dimethylamino, and nitro substitutions displayed in vitro activity comparable to the standard drug, isoniazid (B1672263). nih.gov Similarly, the incorporation of a quinolone moiety has been shown to enhance antitubercular activity. chemijournal.com

Furthermore, quinoxaline 1,4-di-N-oxide derivatives have been identified as a promising scaffold for developing new antituberculosis drugs. semanticscholar.orgmdpi.com A study on esters of quinoxaline 1,4-di-N-oxide revealed that eight compounds (T-007, T-018, T-011, T-069, T-070, T-072, T-085, and T-088) had activity similar to isoniazid (MIC = 0.12 µg/mL). mdpi.com The structural activity relationship analysis indicated that the steric effect of an ester group at the 7-position is crucial for enhancing biological effects. mdpi.com

Anti-inflammatory and Antioxidant Activities

Quinoxaline derivatives have demonstrated significant potential as both anti-inflammatory and antioxidant agents. nih.gov Their mechanism of action often involves the modulation of inflammatory pathways and the scavenging of free radicals. nih.gov

Certain quinoxaline derivatives have been shown to effectively inhibit enzymes involved in inflammatory pathways, such as lipoxygenase (LOX). nih.gov A study on novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives reported promising in vitro inhibition of soybean lipoxygenase (LOX). Two of the most potent LOX inhibitors, compounds 7b and 8f , were further evaluated for their in vivo anti-inflammatory effects. Compound 7b exhibited a significant in vivo anti-inflammatory effect of 41%, which was comparable to the 47% inhibition shown by the reference drug, indomethacin. nih.gov The anti-inflammatory properties of quinoxalines are also attributed to their ability to inhibit the expression of various inflammatory modulators, including cyclooxygenase (COX), cytokines, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Structural Determinants for Biological Efficacy

The antiproliferative efficacy of quinoxaline (B1680401) derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.

Research into quinoxaline 1,4-dioxides has shown that substituent placement is a key determinant of activity. mdpi.com Derivatives with substituents at the 7-position of the quinoxaline ring exhibit significantly higher hypoxic cytotoxicity compared to their regioisomers with substituents at the 6-position. mdpi.com The introduction of a halogen, particularly a chlorine atom, into the quinoxaline structure has been found to positively impact the ability of these compounds to inhibit tumor cell growth. mdpi.com

A study involving a library of 2,3-substituted quinoxalin-6-amine analogs identified a bisfuranylquinoxalineurea compound (7c) with low micromolar potency against a panel of cancer cell lines, including those for lung, pancreatic, colon, breast, prostate, ovarian, and bone cancer. nih.govnih.govresearchgate.net This highlights the importance of substitutions at the 2, 3, and 6-positions. nih.gov Specifically, the urea (B33335) linkage at the 6-position combined with bulky furan (B31954) groups at the 2 and 3-positions was critical for the observed activity. nih.govresearchgate.net

Further studies on different series of quinoxaline derivatives have provided additional insights:

In one series, the introduction of a phenylacetylene (B144264) group improved the antiproliferative activity of some derivatives while diminishing it for others, suggesting that steric hindrance plays a significant role. mdpi.com

For 2-oxo-3-phenylquinoxaline derivatives, specific substitutions on a propanoic acid side chain at the N1 position led to compounds with significant cytotoxicity against colorectal cancer (HCT-116) cells. nih.gov

In pyrrolo[1,2-a]quinoxalines, substitution at the C-4 position with a benzylpiperidinyl fluorobenzimidazole group was found to be important for antiproliferative activity against leukemia and breast cancer cell lines. tandfonline.com

A study on 1,3-dithiolo[4,5-b]quinoxaline derivatives hybridized with a sulfonamide moiety revealed that the sulfonamide group is crucial for anticancer effects, with the aryl group and its substituent strongly influencing the biological activity. nih.gov

| Position(s) | Substituent Type | Influence on Antiproliferative Activity | Target Cell Lines | Reference(s) |

| 7 vs. 6 | General Substituents | 7-substitution leads to higher activity than 6-substitution. | T-cell leukemia, Breast adenocarcinoma | mdpi.com |

| 7 | Halogen (especially Chlorine) | Positively affects tumor cell growth inhibition. | Various tumor cells | mdpi.com |

| 2, 3, and 6 | Bisfuranyl groups (at 2,3) and Phenylurea (at 6) | Leads to low micromolar potency. | A549, Aspc1, HT29, MDAMB231, PC3, SKOV3, U2OS | nih.govresearchgate.net |

| 1 | Substituted propanoic acid side chain | Confers potent cytotoxic effects. | HCT-116 (colorectal) | nih.gov |

| 4 | Benzylpiperidinyl fluorobenzimidazole | Important for activity in pyrrolo[1,2-a]quinoxalines. | K562, U937, HL60 (leukemia), MCF7 (breast) | tandfonline.com |

| General | Sulfonamide moiety | Crucial for anticancer effects in certain hybrids. | MCF-7 (breast) | nih.gov |

The antimicrobial properties of quinoxaline derivatives are significantly modulated by the incorporation of different heteroatoms and variations in the aromatic systems attached to the core.

The introduction of specific heterocyclic moieties can impact antimicrobial efficacy. For instance, in a series of 3-trifluoromethylquinoxaline 1,4-dioxides, the addition of a piperazine (B1678402) residue was found to have a negative effect on their antimicrobial properties. mdpi.com Conversely, synthesizing Schiff bases by reacting 2-chloro-3-methylquinoxaline (B189447) with aromatic amines and aldehydes via an ether linkage at the C-2 position yielded compounds with notable antimicrobial activity. nih.govnih.gov The formation of the imine group (CH=N) in these Schiff bases was a key structural feature for their biological action. nih.gov

Structure-activity relationship analyses have highlighted several key trends:

The presence of a halogen atom, particularly at position 7 of the quinoxaline ring, was found to be critical for anti-leishmaniasis activity. mdpi.com Electron-donating substituents at the same position were shown to decrease potency. mdpi.com

For a series of N-aromatic quinoxaline analogues, substitutions on the aromatic ring and functionalization at position 6 of the quinoxaline scaffold were important for antibacterial activity, primarily against Gram-positive bacteria. researchgate.net A para-trifluoromethyl substituent, for example, increased activity against S. aureus and M. smegmatis. researchgate.net

In another series, compounds with a C-2 amine substitution and specific aromatic groups demonstrated potent, broad-spectrum antibacterial activity against strains like S. aureus, B. subtilis, MRSA, and E. coli. nih.gov

| Structural Modification | Influence on Antimicrobial Potency | Target Organism(s) | Reference(s) |

| Introduction of Piperazine residue | Negative effect on activity. | C. albicans, M. canis | mdpi.com |

| Schiff base formation at C-2 | Resulted in compounds with good antimicrobial activity. | Various bacteria and fungi | nih.govnih.gov |

| Halogen at C-7 | Critical for activity. | Leishmania amazonensis | mdpi.com |

| Electron-donating group at C-7 | Reduced potency. | Leishmania amazonensis | mdpi.com |

| Para-trifluoromethyl on N-aromatic ring | Increased activity. | S. aureus, M. smegmatis | researchgate.net |

| Functionalization at C-6 | Important for activity. | Gram-positive bacteria | researchgate.net |

Specific molecular features of quinoxaline derivatives have been correlated with their potential as antidiabetic agents, often through the inhibition of key metabolic enzymes.

Several studies have identified potent quinoxaline-based inhibitors for various targets relevant to diabetes management:

α-Glucosidase and sPLA2 Inhibition : A study focusing on quinoxaline sulfonohydrazide derivatives found that the sulfonohydrazide moiety is a crucial pharmacophoric feature for inhibitory activity against both α-glucosidase and secretory phospholipase A2 (sPLA2). nih.gov Compound 6a from this series was a potent dual inhibitor, while compound 6c was a particularly effective α-glucosidase inhibitor, outperforming the reference drug acarbose. nih.gov

Aldose Reductase 2 (ALR2) Inhibition : Quinoxaline-based compounds are recognized as potential inhibitors of ALR2, a key enzyme in the polyol pathway implicated in diabetic complications. tandfonline.com Molecular docking and pharmacophore mapping studies have identified that key interactions with amino acid residues such as TYR 48, HIE 110, and TRP 111 in the enzyme's active site are essential for potent inhibition. tandfonline.com

Dipeptidyl Peptidase-IV (DPP-4) Inhibition : Quinoxalinedione derivatives have been identified as potent inhibitors of DPP-4. nih.gov A study on compounds bearing a 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold showed that these molecules could fit nicely into the active pocket of the DPP-4 enzyme, leading to significant inhibitory activity. nih.gov

Glucose Uptake in LO2 Cells : A series of novel quinoxalinone derivatives demonstrated hypoglycemic activity in a high glucose-induced insulin (B600854) resistance model using LO2 cells. frontiersin.org Molecular docking suggested that the most active compounds had high binding energies to diabetes-related target molecules. frontiersin.org

| Molecular Feature / Scaffold | Target Enzyme/Process | Key Findings | Reference(s) |

| Sulfonohydrazide moiety | α-Glucosidase & sPLA2 | Crucial for potent dual inhibition. | nih.gov |

| Quinoxalinone scaffold | Aldose Reductase 2 (ALR2) | Allows for key interactions with active site residues (TYR 48, HIE 110). | tandfonline.com |

| 1,4-dimethyl-2,3-dioxo-quinoxaline-6-sulfonamide | Dipeptidyl Peptidase-IV (DPP-4) | Scaffold fits well into the enzyme's active pocket, leading to potent inhibition. | nih.gov |

| Substituted Quinoxalinone | Glucose uptake in LO2 cells | Derivatives showed significant hypoglycemic activity with low toxicity. | frontiersin.org |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Computational modeling has become an indispensable tool for understanding and predicting the activities and properties of quinoxaline derivatives, guiding the synthesis of more effective compounds.

QSAR models are developed to correlate the structural features of compounds with their biological activities, enabling the prediction of efficacy for novel derivatives.

Various QSAR studies have been successfully applied to quinoxaline derivatives:

Antitubercular Activity : 2D and 3D-QSAR models have been developed to predict the anti-tubercular activities of quinoxaline derivatives. nih.govingentaconnect.com These models, often employing methods like Genetic Algorithm (GA) and Simulated Annealing (SA) for selecting the most relevant molecular descriptors, have identified important topological and electrostatic factors for activity. nih.govingentaconnect.com Both linear (Partial Least Squares - PLS) and non-linear (Artificial Neural Networks - ANN) approaches have been investigated. nih.govingentaconnect.com

Anticancer Activity : A 2D-QSAR model was developed for quinoxaline derivatives against triple-negative breast cancer (TNBC), identifying five key molecular descriptors related to energy and hydrophobicity. nih.gov The model showed good statistical reliability with a regression coefficient (r²) of 0.78 for the training set. nih.gov Another study developed a 2D-QSAR model to screen for potent VEGFR-2 inhibitors, leading to the design of five new compounds with high predicted activity. mdpi.com

Antiviral Activity : General Unrestricted Structure Activity Relationships (GUSAR), a type of QSAR modeling, has been used to evaluate quinoxaline derivatives as potential inhibitors of the influenza NS1A protein. genexplain.com This method uses Quantitative Neighbourhoods of Atoms (QNA) descriptors to build predictive models without needing the 3D structure of the target protein. genexplain.com

| Predicted Activity | Model Type | Methodology / Descriptors | Key Findings | Reference(s) |

| Antitubercular | 2D & 3D-QSAR | GA-PLS, SA-PLS, CP-ANN; Topological and electrostatic descriptors. | Identified key steric and electrostatic fields influencing activity. | nih.govingentaconnect.com |

| Anticancer (TNBC) | 2D-QSAR | VLife MDS; Descriptors included Epsilon3, T_T_C_6, MMFF_6, XA, Zcomp Dipole. | Generated a statistically significant model (r² = 0.78) for predicting activity against MDA-MB-231 cells. | nih.gov |

| Anticancer (VEGFR-2) | 2D-QSAR | Not specified; Descriptors included GATS5e, GATS3i, SpMax8_Bhs. | Created a model to design new derivatives with enhanced VEGFR-2 inhibitory potential. | mdpi.com |

| Antiviral (Influenza) | GUSAR | Quantitative Neighbourhoods of Atoms (QNA) descriptors. | Developed a predictive model for NS1A protein inhibition. | genexplain.com |

Beyond biological activity, computational methods are used to predict the fundamental physicochemical properties of quinoxaline derivatives in QSPR studies.

Electrochemical Properties : Density Functional Theory (DFT) calculations have been employed to predict the electrochemical reduction potentials of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives. mdpi.commdpi.com The B3LYP functional with the cc-pVTZ basis set was shown to be an improvement over previous methods, accurately predicting the first reduction potential for all derivatives studied. mdpi.com Such predictions are valuable as these properties are often linked to the biological mechanisms of hypoxia-selective anticancer agents. mdpi.com

Corrosion Inhibition : QSPR models have been developed to predict the corrosion inhibition efficiency of quinoxaline compounds on mild steel. scispace.comhanyang.ac.kr These models use quantum chemical descriptors calculated via DFT to establish a relationship between the molecular structure and the protective properties of the compounds. scispace.comhanyang.ac.kr

Melting Point Prediction : A QSPR model was established to predict the melting points of 75 different quinoxaline derivatives. unlp.edu.arresearchgate.net Using a large set of theoretical descriptors and a variable selection method, a robust model was created, which is useful for characterizing newly synthesized compounds. unlp.edu.arresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Electronic Properties

Spectroscopic analysis is fundamental to understanding the intrinsic chemical nature of Quinoxalin-6-ylmethanamine, from its atomic connectivity to its behavior upon interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum displays characteristic signals corresponding to the aromatic protons of the quinoxaline (B1680401) ring system and the aliphatic protons of the methanamine substituent. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) allow for the precise assignment of each proton. For instance, the aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The methylene (B1212753) (-CH₂) and amine (-NH₂) protons of the methanamine group will have distinct chemical shifts in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the quinoxaline core are typically observed in the aromatic region (δ 120-150 ppm), while the methylene carbon of the methanamine group will appear at a higher field.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for a more detailed and unambiguous assignment of all proton and carbon signals, especially in complex derivatives.

| Compound Type | Technique | Solvent | Key Chemical Shifts (δ, ppm) |

|---|---|---|---|

| Generic Quinoxaline | ¹H NMR | CDCl₃ | ~8.13 (dd, H-5/H-8), ~7.89 (dd, H-5/H-8) ipb.pt |

| 2-phenyl-quinoxaline | ¹H NMR | CDCl₃ | 9.31 (s, 1H, Ar-H), 8.25-8.06 (m, 4H, Ar-H), 7.82-7.40 (m, 5H, Ar-H) heteroletters.org |

| 2-phenyl-quinoxaline | ¹³C NMR | CDCl₃ | 151.7, 143.3, 142.2, 141.5, 136.7, 130.2, 130.1, 129.6, 129.5, 129.1, 129.0, 127.3 heteroletters.org |

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound by measuring the vibrations of its bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to:

N-H stretching: The primary amine (-NH₂) group will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group appears just below 3000 cm⁻¹. vscht.cz

C=N and C=C stretching: The quinoxaline ring will display characteristic stretching vibrations for C=N and C=C bonds in the region of 1500-1680 cm⁻¹.

C-N stretching: The stretching vibration of the C-N bond of the methanamine group is expected in the 1000-1350 cm⁻¹ range.

Aromatic C-H bending: Out-of-plane bending vibrations for the substituted benzene (B151609) ring can provide information about the substitution pattern and are typically found in the 675-900 cm⁻¹ region. tu.edu.iq

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (medium) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 (weak to medium) tu.edu.iq |

| Aliphatic C-H (-CH₂) | C-H Stretch | 2850 - 2960 (medium) |

| Aromatic C=C | C=C Stretch | 1400 - 1600 (medium to weak) tu.edu.iq |

| Quinoxaline C=N | C=N Stretch | 1500 - 1650 (medium) |

| Alkyl C-N | C-N Stretch | 1000 - 1350 (medium) |

| Aromatic C-H | C-H Bend (out-of-plane) | 675 - 900 (strong) tu.edu.iq |

UV-Visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound.

UV-Vis Spectroscopy: The UV-Vis spectrum of quinoxaline derivatives typically exhibits multiple absorption bands. nih.gov These are attributed to π-π* and n-π* electronic transitions within the aromatic quinoxaline core. nih.gov The position of the maximum absorption (λmax) and the molar absorptivity (ε) are sensitive to the solvent and the presence of substituents on the quinoxaline ring. For instance, the π-π* transitions are generally observed in the range of 305–325 nm, while the n-π* transitions of the C=N bonds appear at longer wavelengths, around 400–410 nm. nih.gov

Fluorescence Spectroscopy: Many quinoxaline derivatives are known to be fluorescent. nih.gov Fluorescence spectroscopy measures the emission of light from the molecule after it has been excited by absorbing UV or visible light. The fluorescence spectrum provides information about the excited state of the molecule, including the emission wavelength and the fluorescence quantum yield. The photophysical properties of quinoxaline-containing compounds can be temperature-dependent, with fluorescence often being more prevalent at ambient and higher temperatures, while phosphorescence may dominate at lower temperatures like 77 K. nih.gov

| Property | Technique | Typical Wavelength Range (nm) | Notes |

|---|---|---|---|

| π-π* Transition | UV-Vis Absorption | 305 - 325 | Characteristic of the quinoxaline ring nih.gov |

| n-π* Transition | UV-Vis Absorption | 400 - 410 | Associated with C=N bonds in the pyrazine (B50134) ring nih.gov |

| Fluorescence Emission | Fluorescence | Variable | Dependent on substitution and environment |

Chromatographic and Separation Techniques

Chromatographic methods are essential for the purification, isolation, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound and for profiling reaction mixtures. By selecting an appropriate stationary phase (e.g., C18 for reversed-phase chromatography) and mobile phase, the compound can be separated from starting materials, byproducts, and other impurities. The retention time of the compound is a characteristic property under specific chromatographic conditions. A UV detector is commonly used to monitor the elution, and the peak area can be used to quantify the purity of the sample.

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of this compound.

Molecular Weight Determination: In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (C₉H₉N₃), the expected exact mass is approximately 159.08 g/mol . cookechem.com Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used, and the molecular ion is often observed as the protonated species [M+H]⁺.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound. Common fragmentation pathways for related structures involve the loss of small neutral molecules or radicals from the parent ion.

HPLC-MS: Coupling HPLC with mass spectrometry (HPLC-MS) combines the separation power of HPLC with the detection and identification capabilities of MS. This allows for the analysis of complex mixtures, where each separated component can be identified by its mass spectrum.

| Parameter | Technique | Expected Value |

|---|---|---|

| Molecular Formula | - | C₉H₉N₃ |

| Molecular Weight | - | 159.19 g/mol cookechem.com |

| Molecular Ion Peak ([M+H]⁺) | ESI-MS | m/z ≈ 160.09 |

Electrochemical Characterization and Applications

The electrochemical behavior of quinoxaline derivatives is a critical area of study, providing insights into their electronic properties, redox behavior, and potential applications in fields ranging from materials science to corrosion inhibition. Techniques such as cyclic voltammetry and electrochemical impedance spectroscopy are pivotal in elucidating the mechanisms of action of these compounds at interfaces.

Cyclic Voltammetry in Redox Behavior Studies

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox properties of chemical species. In the context of quinoxaline derivatives, CV helps in understanding their electron transfer processes, which is crucial for applications such as organic electronics and corrosion inhibition.

Studies on various quinoxaline derivatives have shown that their electrochemical reduction is influenced by the number and nature of substituents on the quinoxaline core. For instance, the reduction of conjugated quinoxaline derivatives has been shown to occur in one, two, or three steps, corresponding to the number of pyrazine rings in the molecule. Each of these reduction steps is typically a two-electron/two-proton process uaeu.ac.ae. The pyrazine rings act as the redox centers, and with an increasing number of these rings, the molecule becomes easier to reduce due to the conjugation interaction between the redox centers uaeu.ac.ae.

The electrochemical behavior of some quinoxaline derivatives has been linked to their biological activity. It has been observed that derivatives with a less negative reduction potential tend to be more biologically active abechem.com. This correlation underscores the importance of electrochemical studies in the preliminary assessment of the potential bioactivity of new quinoxaline compounds abechem.com. In some cases, the electrochemical reduction of quinoxaline derivatives involves a single-electron transfer, leading to the formation of radical anions abechem.com.

The versatility of quinoxaline derivatives allows for the fine-tuning of their electrochemical properties by introducing various functional groups. This can control their energy levels, bandgaps, and charge carrier transport properties, making them suitable as n-type materials in organic electronics nih.govbeilstein-journals.org. The lowest unoccupied molecular orbital (LUMO) energy levels of synthesized quinoxaline compounds have been found to be comparable to well-known n-type materials nih.gov.

| Compound Family | Key CV Findings | Reference |

| Conjugated Quinoxaline Derivatives | Reduction occurs in steps equal to the number of pyrazine rings; each step is a two-electron/two-proton process. | uaeu.ac.ae |

| Biologically Active Quinoxaline Derivatives | Correlation between less negative reduction potential and higher biological activity. | abechem.com |

| Quinoxaline Derivatives for Organic Electronics | Tunable LUMO energy levels through functional group modification, suitable for n-type materials. | nih.govbeilstein-journals.org |

This table presents a summary of cyclic voltammetry findings for various families of quinoxaline derivatives as specific data for this compound is not available.

Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization in Interface Phenomena

Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization are indispensable techniques for studying the behavior of materials at interfaces, particularly in the context of corrosion inhibition. While direct studies on this compound are limited, extensive research on other quinoxaline derivatives demonstrates their effectiveness as corrosion inhibitors for metals like mild steel in acidic media.

Electrochemical Impedance Spectroscopy (EIS) is used to investigate the resistive and capacitive properties of an electrochemical system. In corrosion studies, EIS data, often presented as Nyquist plots, can reveal the formation of a protective inhibitor film on the metal surface. For quinoxaline derivatives, the Nyquist plots typically show a depressed semicircle, and the diameter of this semicircle increases with the concentration of the inhibitor. researchgate.netorientjchem.orgsemanticscholar.org This indicates an increase in the charge transfer resistance (Rct), signifying a slowing down of the corrosion process due to the adsorption of the inhibitor molecules on the metal surface researchgate.netresearchgate.netimist.maimist.ma.

Potentiodynamic Polarization studies provide information about the kinetics of the anodic and cathodic reactions occurring during corrosion. By measuring the corrosion current density (Icorr), the inhibition efficiency of a compound can be determined. For many quinoxaline derivatives, it has been observed that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.netsemanticscholar.orgbohrium.comresearchgate.net This is evidenced by a shift in both the anodic and cathodic branches of the polarization curves to lower current densities in the presence of the inhibitor researchgate.net. The classification of an inhibitor as anodic, cathodic, or mixed-type is often based on the displacement of the corrosion potential (Ecorr) researchgate.net.

The inhibition efficiency of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier. This adsorption is influenced by the molecular structure of the quinoxaline derivative, including the presence of heteroatoms (N, O, S) and π-electrons in the aromatic rings, which facilitate interaction with the metal surface orientjchem.org.

| Quinoxaline Derivative Exhibiting Corrosion Inhibition | Technique | Key Findings | Inhibition Efficiency (%) |

| 1,4-diallyl-6-methylquinoxaline-2,3(1H,4H)-dione | PDP, EIS | Acts as a cathodic type inhibitor. | 86% at 10-3M researchgate.net |

| (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3) | PDP, EIS | Cathodic-type inhibitor, charge transfer controlled corrosion. | 89.07% at 10-3 M imist.maimist.maresearchgate.net |

| (E)-3-(4-methylstyryl)quinoxalin-2(1H)-one (QNMS) | PDP, EIS | Mixed-type inhibitor. | 91% at 10-3 M semanticscholar.org |

| 1-((8-hydroxyquinolin-5-yl)methyl)-3-(4-methylstyryl)quinoxalin-2(1H)-one (MeSQX) | PDP | Mixed inhibitory mechanism. | 92% at 10-3 M researchgate.net |

| 2-phenyl-3-(prop-2-yn-1-yloxy) quinoxaline (PYQX) | EIS | Maximum inhibition at 1 mM. | 98.1% srce.hr |

This table summarizes the findings from electrochemical studies on various quinoxaline derivatives as corrosion inhibitors, as specific data for this compound is not available.

Morphological and Surface Analysis Techniques

The study of surface morphology is crucial for understanding the interaction of chemical compounds with material surfaces. In the context of quinoxaline derivatives, particularly in their application as corrosion inhibitors, techniques like Scanning Electron Microscopy provide direct visual evidence of their protective effects.

Scanning Electron Microscopy (SEM) for Surface Interactions (e.g., Corrosion Inhibition Studies)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of a material at high magnification. In corrosion science, SEM is widely used to compare the surface of a metal before and after exposure to a corrosive environment, both with and without the presence of an inhibitor.

For various quinoxaline derivatives, SEM studies have consistently demonstrated their ability to protect metal surfaces from corrosion. When a metal like mild steel is immersed in an acidic solution without an inhibitor, the SEM images reveal a heavily damaged and rough surface, indicative of significant corrosion. orientjchem.org In contrast, when the metal is immersed in the same acidic solution containing a quinoxaline-based inhibitor, the SEM images show a much smoother and less damaged surface. orientjchem.orgimist.maimist.maresearchgate.netmdpi.com This provides clear evidence of the formation of a protective film of the inhibitor molecules on the metal surface, which acts as a barrier to the corrosive medium bohrium.comresearchgate.netmdpi.com.

These morphological observations from SEM analysis strongly support the data obtained from electrochemical techniques like EIS and potentiodynamic polarization, confirming the effectiveness of quinoxaline derivatives as corrosion inhibitors. The protective film formed by these compounds adheres to the metal surface, significantly reducing the rate of corrosion orientjchem.orgimist.maimist.maresearchgate.net.

| Condition of Mild Steel Surface | Observation from SEM | Implication |

| Polished, before exposure | Smooth surface | Baseline for comparison |

| After immersion in 1 M HCl (without inhibitor) | Rough, damaged, and pitted surface | Significant corrosion has occurred researchgate.net |

| After immersion in 1 M HCl with quinoxaline derivative inhibitor | Smoother surface with reduced damage | Formation of a protective inhibitor film researchgate.netresearchgate.netmdpi.com |

This table provides a general summary of SEM findings in corrosion inhibition studies involving quinoxaline derivatives, as specific data for this compound is not available.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the structural and electronic properties of molecules. jmaterenvironsci.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. For quinoxaline (B1680401) derivatives, DFT calculations, often employing the B3LYP hybrid functional with basis sets like 6-31G** or 6-311++G(d,p), are used to optimize the molecular geometry and compute various electronic parameters. researchgate.netresearchgate.net

Key insights derived from DFT studies on related quinoxaline structures include:

Optimized Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths and angles. materialsciencejournal.org

Mulliken Atomic Charges: Calculation of the partial charge distribution on each atom, which helps in identifying reactive sites. For instance, the nitrogen atoms in the quinoxaline ring typically exhibit negative charges, making them potential sites for electrophilic attack. nih.govthaiscience.info

Total Energy: The calculated total energy of the optimized structure can be used to assess the molecule's stability. jmaterenvironsci.com

These calculations are crucial for correlating a molecule's electronic structure with its observed chemical behavior and reactivity. jmaterenvironsci.com

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis used to predict chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate an electron. A higher HOMO energy level indicates a better electron-donating capacity, suggesting reactivity towards electrophiles. ajchem-a.com

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron-accepting capacity, suggesting reactivity towards nucleophiles. ajchem-a.com

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. thaiscience.infoajchem-a.com A large energy gap implies high stability and low chemical reactivity, whereas a small energy gap suggests the molecule is more polarizable and more reactive. ajchem-a.com

Based on these energies, several global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior. researchgate.netthaiscience.info

| Quantum Chemical Parameter | Typical Significance in Quinoxaline Studies |

|---|---|

| EHOMO (HOMO Energy) | Indicates electron-donating ability; higher values suggest better corrosion inhibition potential. |

| ELUMO (LUMO Energy) | Indicates electron-accepting ability; relates to interactions with metal d-orbitals. |

| ΔE (Energy Gap) | Measure of chemical reactivity and stability; a smaller gap indicates higher reactivity. |

| Ionization Potential (I) | Energy required to remove an electron; related to EHOMO. |

| Electron Affinity (A) | Energy released when an electron is added; related to ELUMO. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. |

| Global Hardness (η) | Resistance to change in electron distribution; related to the energy gap. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide detailed information on the dynamic behavior of systems, such as a ligand interacting with a protein or a molecule adsorbing onto a surface.

In drug discovery, MD simulations are essential for understanding how a ligand, such as a quinoxaline derivative, interacts with a biological target, typically a protein. unipa.it After an initial binding pose is predicted by molecular docking, MD simulations are run to assess the stability and dynamics of the ligand-protein complex in a simulated physiological environment. mdpi.com

Analysis of MD trajectories can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored to see if the complex remains stable over the simulation time. nih.gov

Flexibility of Protein Residues: The root-mean-square fluctuation (RMSF) is calculated for each amino acid residue to identify which parts of the protein are flexible or rigid upon ligand binding. nih.gov

Key Intermolecular Interactions: The persistence of hydrogen bonds and hydrophobic interactions between the ligand and the protein's active site can be tracked, highlighting the key forces responsible for binding. mdpi.comresearchgate.net

Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov

Quinoxaline derivatives are frequently studied as corrosion inhibitors for metals like mild steel in acidic environments. rsc.orgnih.gov MD simulations are employed to model the adsorption process of these inhibitor molecules on a metal surface (e.g., an Fe (110) or Fe (111) crystal face). jmaterenvironsci.comnih.govresearchgate.net These simulations place the inhibitor molecules in a simulation box with water molecules and the metal surface to mimic the corrosive environment. researchgate.net

The primary outputs of these simulations are the binding energy and the equilibrium adsorption configuration of the inhibitor on the metal surface. A high negative binding energy indicates strong, spontaneous adsorption. nih.gov The simulations can also reveal the orientation of the molecule on the surface; for instance, a planar or parallel orientation often maximizes surface coverage and enhances protective efficiency. jmaterenvironsci.com This theoretical approach helps to elucidate the mechanism of inhibition, distinguishing between physical adsorption (physisorption) and chemical adsorption (chemisorption). rsc.orgresearchgate.net

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, usually a protein) to form a stable complex. nih.gov It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds against a specific biological target. researchgate.net

For quinoxaline derivatives, docking studies have been instrumental in identifying potential inhibitors for various protein targets, particularly kinases like the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (often from a repository like the Protein Data Bank) and generating a 3D conformation of the ligand (e.g., Quinoxalin-6-ylmethanamine).

Docking Simulation: Using software like AutoDock Vina, the ligand is placed in the defined active site of the receptor, and various possible binding poses are explored. nih.gov

Scoring and Analysis: Each pose is assigned a score based on a scoring function that estimates the binding affinity (often in kcal/mol). nih.gov The pose with the lowest binding energy is typically considered the most favorable. The interactions, such as hydrogen bonds and hydrophobic contacts with key amino acid residues, are then analyzed to understand the structural basis of the binding. nih.govresearchgate.net

| Parameter | Description | Example Application |

|---|---|---|

| Binding Energy (kcal/mol) | An estimate of the binding affinity; more negative values indicate stronger binding. | Ranking potential quinoxaline-based inhibitors against a target protein. nih.gov |

| Hydrogen Bonds | Specific, directional interactions between the ligand and protein residues. | Identifying key interactions that anchor the ligand in the active site. researchgate.net |

| Hydrophobic Interactions | Non-specific interactions between nonpolar regions of the ligand and protein. | Understanding the contribution of van der Waals forces to binding stability. |

| Inhibition Constant (Ki) | A calculated value derived from the binding energy that represents the concentration required to inhibit the protein. | Predicting the potential potency of a compound as an enzyme inhibitor. nih.gov |

Identification of Binding Sites and Modes of Interaction with Biological Receptors and Enzymes

While specific, detailed studies identifying the binding sites and interaction modes of this compound with a wide array of biological receptors and enzymes are not extensively documented in publicly available literature, general principles of its chemical structure allow for predictions of its potential binding behavior. The quinoxaline ring system, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is a key feature. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a crucial interaction for binding to the active sites of many enzymes and receptors.

Furthermore, the aminomethyl group at the 6-position is significant. This functional group can participate in hydrogen bonding, both as a donor and an acceptor, and can also be involved in ionic interactions if protonated. This versatility allows it to potentially interact with a variety of amino acid residues within a protein's binding pocket, such as aspartate, glutamate, serine, and threonine. The aromatic nature of the quinoxaline core also suggests the possibility of π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Molecular docking simulations, a primary tool in computational chemistry, could be employed to virtually screen this compound against a library of known protein structures. Such studies would predict the most likely binding poses and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is critical for understanding the compound's mechanism of action and for guiding the design of more potent and selective analogs.

Prediction of Inhibitory Activities and Affinity

The prediction of inhibitory activities and binding affinities of this compound against specific biological targets is a key objective of computational analysis. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be utilized if a dataset of structurally related quinoxaline derivatives with known biological activities is available. These models correlate structural features of molecules with their biological activities to predict the potency of new compounds.

Molecular docking studies can provide an estimation of the binding affinity, often expressed as a docking score or a predicted binding free energy (ΔG). A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the target protein, suggesting a higher potential for inhibitory activity. For instance, docking this compound into the active site of a specific kinase or protease would provide insights into its potential to inhibit the enzyme's function. The predicted binding affinity, coupled with an analysis of the binding mode, can help in prioritizing compounds for further experimental testing.

While specific inhibitory activity predictions for this compound are not widely reported, the quinoxaline scaffold is present in numerous compounds with known biological activities, including roles as kinase inhibitors and anticancer agents. This suggests that this compound could be a valuable starting point for the development of new therapeutic agents.

In Silico ADMET Predictions for Drug Discovery

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery to assess the drug-likeness of a compound. Various computational models and software are available to predict these pharmacokinetic and toxicological parameters for this compound.

These predictions are based on the compound's physicochemical properties such as molecular weight, lipophilicity (logP), solubility, and polar surface area. For this compound, these parameters can be calculated and used to predict its behavior in the human body.

A summary of predicted ADMET properties for this compound, based on computational models, is presented in the table below. It is important to note that these are theoretical predictions and require experimental validation.

| Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for crossing the intestinal epithelial barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | May have limited access to the central nervous system. |

| Plasma Protein Binding | Moderate | A significant fraction may be bound to plasma proteins, affecting its free concentration. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions with substrates of this enzyme. |

| CYP450 3A4 Inhibition | Unlikely Inhibitor | Lower risk of interactions with drugs metabolized by this major enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Likely | May be actively secreted by the kidneys. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low likelihood of causing DNA mutations. |

| hERG Inhibition | Low Risk | Reduced potential for cardiotoxicity. |

These in silico ADMET predictions provide a preliminary assessment of the drug-like properties of this compound. While the predictions suggest a generally favorable profile in terms of absorption and low toxicity, the potential for metabolism-related drug interactions would need to be carefully evaluated experimentally.

Applications in Chemical Research and Development

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

Quinoxalin-6-ylmethanamine serves as a crucial building block in the field of organic synthesis, providing a foundational scaffold for the construction of more complex molecules. evitachem.com The quinoxaline (B1680401) moiety is a privileged structure in medicinal chemistry, and the presence of the aminomethyl group at the 6-position offers a reactive handle for a variety of chemical transformations. evitachem.comnih.gov

The utility of this compound as a synthetic intermediate stems from its ability to participate in numerous reactions. The primary amine of the methanamine group can undergo nucleophilic substitution and condensation reactions. For instance, it can react with aldehydes or ketones to form imines, which can be further modified to create a diverse range of derivatives. evitachem.com The nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline core can also act as nucleophiles, further expanding its synthetic potential. evitachem.com

The general synthesis of quinoxaline derivatives often involves the condensation of o-phenylenediamines with dicarbonyl compounds. evitachem.comnih.govnih.gov this compound, as a pre-formed quinoxaline structure, allows chemists to bypass these initial steps and directly incorporate the quinoxaline core into larger, more elaborate molecular architectures. This strategic advantage facilitates the efficient synthesis of novel compounds with potential applications in pharmaceuticals and materials science. evitachem.comumich.edu Researchers have utilized this building block approach to develop new series of compounds, such as 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles, by introducing the quinoxaline moiety through palladium-catalyzed direct arylation. nih.gov

Chemical Probes for Biological Systems

Chemical probes are essential small-molecule tools used to interrogate and understand complex biological systems. eubopen.org While this compound itself is not primarily used as a direct chemical probe, its structural framework is highly valuable for the development of such tools. The quinoxaline scaffold is present in numerous biologically active molecules, and its derivatives are known to interact with various biological targets. evitachem.comnih.govsapub.org

The key to its potential in this area is the aminomethyl group. This functional group enhances water solubility and, more importantly, provides a convenient point of attachment or "conjugation site." evitachem.com Scientists can tether other molecules, such as fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels, to this amine group. This allows for the creation of sophisticated probes designed to investigate specific proteins or cellular pathways. The electron-deficient nature of the pyrazine ring can also contribute to target binding through hydrogen-bond acceptance, a crucial feature for a selective chemical probe. evitachem.com By modifying the quinoxaline core and utilizing the aminomethyl linker, researchers can design and synthesize novel probes to explore biological functions with high precision.

Development of Sensors and Imaging Agents

The inherent photophysical properties of the quinoxaline ring system make this compound an attractive candidate for the development of sensors and imaging agents. Many quinoxaline derivatives are known to exhibit fluorescence, a phenomenon where a molecule absorbs light at one wavelength and emits it at a longer wavelength. researchgate.net This property is the foundation for fluorescent sensors and imaging probes used in biological and chemical analysis.

The fluorescence of quinoxaline compounds can be sensitive to their local environment, such as polarity, pH, or the presence of specific ions or molecules. researchgate.net This sensitivity can be harnessed to create chemical sensors. For example, a sensor molecule incorporating the this compound scaffold could be designed to "turn on" or change the color of its fluorescence upon binding to a target analyte.

Furthermore, in the field of medical imaging, fluorescent probes are used to visualize cells, tissues, and biological processes. nih.gov The aminomethyl group on this compound provides a site to attach targeting moieties, such as peptides or antibodies, that can direct the fluorescent quinoxaline core to specific locations in the body, like tumor cells. This targeted delivery allows for specific imaging and diagnosis. The ability to tune the photophysical properties by modifying the quinoxaline structure provides a method for creating a palette of imaging agents with different colors and characteristics. researchgate.net

Function as Corrosion Inhibitors for Metallic Substrates

A significant application of quinoxaline derivatives, including those structurally related to this compound, is in the protection of metals from corrosion. electrochemsci.org Mild steel, an alloy widely used in industrial applications, is particularly susceptible to corrosion in acidic environments. electrochemsci.orgresearchgate.net Quinoxaline-based compounds have been shown to be highly effective corrosion inhibitors, particularly in hydrochloric and sulfuric acid solutions. electrochemsci.orgresearchgate.net

The mechanism of inhibition involves the adsorption of the quinoxaline molecules onto the surface of the metal. electrochemsci.org The nitrogen atoms in the quinoxaline ring, along with other heteroatoms and pi electrons from the aromatic system, can donate electrons to the vacant d-orbitals of the iron atoms on the steel surface. This interaction leads to the formation of a stable, protective film that acts as a barrier, isolating the metal from the corrosive medium. researchgate.net

Studies have demonstrated that the inhibition efficiency of quinoxaline derivatives increases with their concentration. The adsorption process is often found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface. electrochemsci.orgresearchgate.net These compounds function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. electrochemsci.orgresearchgate.net

| Inhibitor System | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Technique |

| Quinoxaline Derivatives | Mild Steel | 1 M H₂SO₄ | >90% (concentration dependent) | Weight Loss, Gasometry |

| Quinoxalin-6-yl Derivatives (e.g., PQDPP) | Mild Steel | 1 M HCl | >95% (concentration dependent) | Electrochemical Studies |

| Quinoxaline Derivatives (BrSQX, MeSQX) | Mild Steel | 1 M HCl | 92% (at 10⁻³ M) | Weight Loss, Potentiodynamic Polarization |

| 2-phenyl-3-(prop-2-yn-1-yloxy) quinoxaline (PYQX) | Carbon Steel | 1 M HCl | 98.1% (at 1 mM) | AC Impedance |

Contribution to Advanced Functional Materials

This compound is also explored for its potential role in the development of advanced functional materials. evitachem.com The rigid, aromatic structure of the quinoxaline core can impart desirable thermal and electronic properties to polymers and other materials. When incorporated into a polymer backbone or used as a pendant group, the quinoxaline moiety can enhance properties such as thermal stability and glass transition temperature. researchgate.net

The electronic nature of the quinoxaline ring, being relatively electron-deficient, makes it a candidate for use in organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties by chemical modification is a key advantage in this field. researchgate.net The aminomethyl group provides a reactive site to polymerize or graft the molecule onto surfaces or into other material matrices, creating composite materials with tailored properties for specific applications in coatings, electronics, and specialty polymers. evitachem.com

Q & A

Basic: What are the recommended protocols for synthesizing Quinoxalin-6-ylmethanamine, and how can purity be validated?

Methodological Answer:

Synthesis typically involves condensation reactions between 6-aminomethylquinoxaline precursors and aldehydes/ketones under controlled conditions. A common approach includes:

Reaction Optimization : Use reflux in anhydrous solvents (e.g., ethanol or DMF) with catalysts like acetic acid .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

Validation :

- Purity : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold.

- Structural Confirmation : -NMR (e.g., δ 8.2–7.4 ppm for aromatic protons) and HRMS for molecular ion verification .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

Contradictions often arise from variability in assay conditions or structural modifications. Address this by:

Meta-Analysis : Calculate heterogeneity metrics (e.g., ) to quantify variability across studies. For , apply random-effects models to account for between-study differences .

Experimental Replication : Standardize assays (e.g., IC determination using consistent cell lines and controls).

Structure-Activity Relationship (SAR) : Use computational tools (e.g., molecular docking) to correlate substituent effects with bioactivity .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

Refer to GHS-compliant protocols:

Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation exposure.

Emergency Measures :

- Skin Contact : Immediately wash with soap/water; monitor for irritation (GHS Category 2) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers design robust SAR studies for this compound analogs?

Methodological Answer:

Scaffold Modification : Systematically vary substituents at the 2-, 3-, and 7-positions of the quinoxaline ring.

Data Collection :

- Physicochemical Properties : LogP (HPLC), solubility (shake-flask method).

- Bioactivity : Dose-response curves across multiple targets (e.g., kinase inhibition assays).

Multivariate Analysis : Apply principal component analysis (PCA) to identify dominant factors driving activity .

Basic: What are the best practices for characterizing this compound’s physicochemical properties?

Methodological Answer:

Melting Point : Use a capillary tube apparatus (triplicate measurements).

Solubility : Employ the shake-flask method in PBS (pH 7.4) and DMSO.

Spectroscopic Data :

- IR Spectroscopy : Confirm amine (-NH) stretches at 3300–3500 cm.

- UV-Vis : λ in methanol for future assay standardization .

Advanced: How should researchers address heterogeneity in meta-analyses of this compound’s pharmacokinetic data?

Methodological Answer:

Statistical Framework :

- Calculate and statistics to quantify heterogeneity .

- For high heterogeneity (), subgroup analyses (e.g., species, administration routes) are essential.

Sensitivity Analysis : Exclude outlier studies and reassess effect sizes.

Reporting : Use forest plots with 95% confidence intervals to visualize variability .

Basic: How to conduct a systematic literature review on this compound’s applications?

Methodological Answer:

Search Strategy :

- Databases: PubMed, SciFinder, and Web of Science (keywords: "this compound," "quinoxaline derivatives").

- Inclusion Criteria: Peer-reviewed articles (2000–2025), excluding patents/commercial sources .

Data Extraction : Tabulate synthesis routes, bioactivity, and assay conditions.

Risk of Bias : Assess using Cochrane Collaboration tools for experimental reproducibility .

Advanced: What computational methods are suitable for predicting this compound’s metabolic stability?

Methodological Answer:

In Silico Tools :

- CYP450 Metabolism : Use Schrödinger’s ADMET Predictor or SwissADME.

- Metabolite Identification : Molecular dynamics simulations (e.g., AutoDock Vina).

Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Basic: How to ensure ethical compliance in preclinical studies involving this compound?

Methodological Answer:

Animal Studies : Follow ARRIVE guidelines for experimental design and reporting.

Institutional Approval : Submit protocols to ethics committees (e.g., IACUC) with justification for sample sizes .

Data Transparency : Share raw data via repositories like Figshare or Zenodo .

Advanced: What strategies optimize the yield of this compound in large-scale reactions?

Methodological Answer:

Process Chemistry :

- Switch from batch to flow chemistry for better temperature/pH control.

- Use green solvents (e.g., cyclopentyl methyl ether) to improve scalability.

Quality by Design (QbD) : Apply factorial design (e.g., DoE) to identify critical process parameters (CPPs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.